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molecular formula C9H8N4O B8635394 4-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde

4-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde

Cat. No. B8635394
M. Wt: 188.19 g/mol
InChI Key: WHIFEKRDYLWPBO-UHFFFAOYSA-N
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Patent
US06300519B1

Procedure details

With ice-cooling, a solution of 75.5 g (0.434 mol) of 4-(tetrazol-5-yl)-benzaldehyde (Example 25a) in 550 ml of DMF/dioxane 1:1 is added dropwise to 179.7 g (1.30 mol) of K2CO3 in 200 ml of DMF/dioxane 1:1; the mixture is stirred for 30 min and then 40 ml (0.64 mol) of methyl iodide are added. The mixture is stirred in an ice bath for 3 hours and, finally, at room temperature for 15 hours; the reaction mixture is poured into 2.8 liters of ice-water and stirred for 10 min; the title compound is filtered off and washed with water: m.p.: 137-139° C.; 1H-NMR (CD3OD/CDCl3) d 10.05 (s, HCO), 8.29 and 8.03 (2d, J=8, each 2H), 4.43 (s, 3H).
Quantity
75.5 g
Type
reactant
Reaction Step One
Name
Quantity
179.7 g
Type
reactant
Reaction Step One
Name
DMF dioxane
Quantity
550 mL
Type
solvent
Reaction Step One
Name
DMF dioxane
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.8 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=2)=[N:4][N:3]=[N:2]1.[C:14]([O-])([O-])=O.[K+].[K+].CI>CN(C=O)C.O1CCOCC1>[CH3:14][N:3]1[N:2]=[N:1][C:5]([C:6]2[CH:7]=[CH:8][C:9]([CH:10]=[O:11])=[CH:12][CH:13]=2)=[N:4]1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
75.5 g
Type
reactant
Smiles
N1N=NN=C1C1=CC=C(C=O)C=C1
Name
Quantity
179.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
DMF dioxane
Quantity
550 mL
Type
solvent
Smiles
CN(C)C=O.O1CCOCC1
Name
DMF dioxane
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O.O1CCOCC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CI
Step Three
Name
ice water
Quantity
2.8 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With ice-cooling
STIRRING
Type
STIRRING
Details
The mixture is stirred in an ice bath for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
finally, at room temperature for 15 hours
Duration
15 h
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the title compound is filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN1N=C(N=N1)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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